![molecular formula C11H13N3O B2765662 1-(1-Phenyltriazol-4-yl)propan-2-ol CAS No. 1202580-84-4](/img/structure/B2765662.png)
1-(1-Phenyltriazol-4-yl)propan-2-ol
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Description
Scientific Research Applications
Hydrophobic Deep Eutectic Solvents
This compound could be used in the creation of hydrophobic deep eutectic solvents for the recovery of ethanol, propan-1-ol, and propan-2-ol from aqueous solutions . These solvents have significant potential for high impact in the field .
Antifungal Compounds
“1-(1-Phenyltriazol-4-yl)propan-2-ol” and its derivatives have been synthesized and evaluated as potential antifungal compounds . They have shown high activity against Candida spp. strains at a 0.04–0.5 μg/mL concentration range .
Fluconazole Analogues
This compound can be used to create fluconazole analogues . Fluconazole is a leading drug for fungal infections treatment, which works as 14α-demethylase inhibitor at fungi cell membrane level .
Synthesis of Novel Derivatives
“1-(1-Phenyltriazol-4-yl)propan-2-ol” can be used as a base compound for the synthesis of novel derivatives . These derivatives can then be evaluated for various biological activities .
Copper Catalyzed Azide-Alkyne Cycloaddition
This compound can be synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper catalyzed azide-alkyne cycloaddition . This is a key step in the synthesis of many biologically active compounds .
Low Toxicity Compounds
Derivatives of “1-(1-Phenyltriazol-4-yl)propan-2-ol” have shown low toxicity in Artemia salina bioassay . This makes them potential candidates for further development into therapeutic agents .
properties
IUPAC Name |
1-(1-phenyltriazol-4-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)7-10-8-14(13-12-10)11-5-3-2-4-6-11/h2-6,8-9,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWBQLZSSLLCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=N1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenyltriazol-4-yl)propan-2-ol |
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